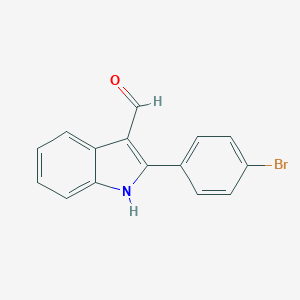

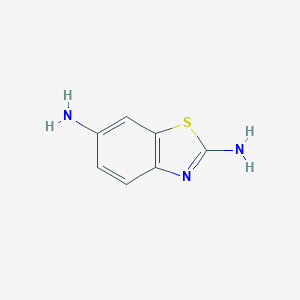

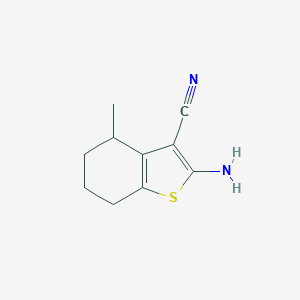

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

There is a paper that discusses the solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives using high-speed vibration milling . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .Applications De Recherche Scientifique

Reactivity and Derivative Formation

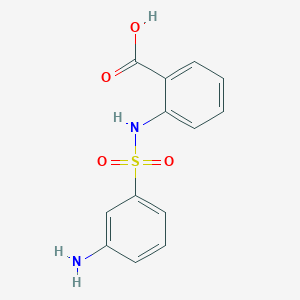

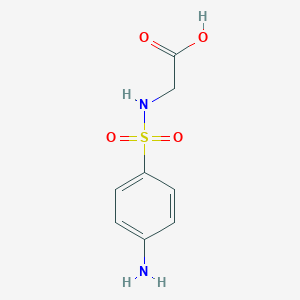

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has shown to be a versatile compound in chemical synthesis. It reacts with substituted benzylidenemalononitriles to yield benzothieno[2,3-d]pyrimidine derivatives. Its reactions with acetylenic esters and ketones produce enamino-ketones and enaminopyrano[2,3-c]pyrazole derivatives. These reactions underscore its potential in forming a range of organic compounds with varied structural frameworks and possible applications in material science or pharmacology (Youssef, 2009).

Synthesis of Pyrrolobenzo[b]thieno[1,4]diazepines

The compound is also a precursor in synthesizing pyrrolobenzo[b]thieno[1,4]diazepines. These derivatives are formed by converting the compound into a pyrrol-1-yl derivative, followed by reduction to an amine, which is used in further synthetic pathways. This indicates its utility in constructing complex heterocyclic structures, which are often a significant part of many biologically active molecules (El-Kashef et al., 2007).

Crystallographic Studies

Crystallographic analysis of derivatives of this compound, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has provided insights into its molecular structure, including the orientation of substituent groups and stabilization by intra- and intermolecular hydrogen bonds. This knowledge is crucial for understanding the compound's reactivity and interaction with other molecules, which is valuable in materials science and pharmacology (Vasu et al., 2004).

Applications in Medicinal Chemistry

Synthesis of Biologically Active Compounds

The compound serves as a starting material for synthesizing various biologically active molecules. For instance, it is involved in the synthesis of Schiff bases, which exhibit antibacterial activities. This underscores its potential as a building block in pharmaceutical chemistry, where it could be used to develop new therapeutic agents (Khan et al., 2013).

Antimicrobial and Antioxidant Properties

Compounds synthesized from 2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, such as novel thienopyrimidines and triazolothienopyrimidines, have demonstrated promising antimicrobial activities. Moreover, some derivatives have shown antioxidant properties, indicating the compound's relevance in developing agents with potential health benefits or preservative properties (Shetty et al., 2009).

Propriétés

IUPAC Name |

2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6-3-2-4-8-9(6)7(5-11)10(12)13-8/h6H,2-4,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATZWLWPXSJZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(=C(S2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

CAS RN |

60598-69-8 |

Source

|

| Record name | 2-Amino-4,5,6,7-tetrahydro-4-methylbenzo[b]thiophene-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60598-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.